molecular formula C6H12ClN3 B7817635 Piperazin-1-ylacetonitrile hydrochloride

Piperazin-1-ylacetonitrile hydrochloride

Cat. No.: B7817635
M. Wt: 161.63 g/mol
InChI Key: UWYYJZJKZPPCHD-UHFFFAOYSA-N
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Description

Piperazin-1-ylacetonitrile hydrochloride: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is a hydrochloride salt, which means it is the hydrochloride (HCl) derivative of piperazin-1-ylacetonitrile.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of piperazine with chloroacetonitrile in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Industrial Production Methods: On an industrial scale, the compound is produced using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different chemical properties.

  • Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of this compound.

  • Reduction Products: Amines derived from the reduction of the nitrile group.

  • Substitution Products: Substituted piperazines with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: Piperazin-1-ylacetonitrile hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of various biologically active compounds, including potential therapeutic agents. Medicine: The compound is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and infections. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Piperazine: A closely related compound with similar structural features but lacking the acetonitrile group.

  • N-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.

  • Piperazin-1-ylmethanol: A compound where the acetonitrile group is replaced with a hydroxyl group.

Uniqueness: Piperazin-1-ylacetonitrile hydrochloride is unique due to its acetonitrile group, which imparts different chemical and biological properties compared to its analogs. This makes it particularly useful in specific applications where the presence of the nitrile group is advantageous.

Properties

IUPAC Name

2-piperazin-1-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYYJZJKZPPCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044707-17-6
Record name 1-Piperazineacetonitrile, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044707-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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